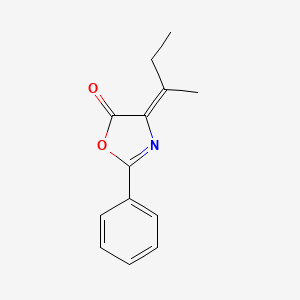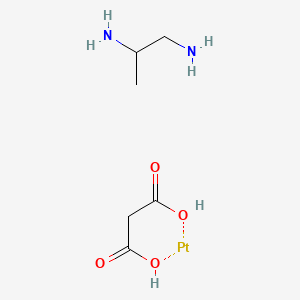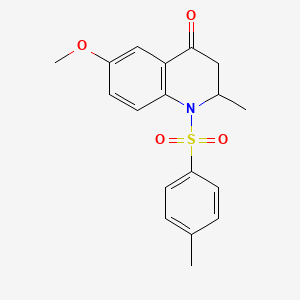
4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a methoxy group at the 6th position, a methyl group at the 2nd position, and a p-tolylsulfonyl group at the 1st position of the quinolone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- typically involves the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Methylation at the 2nd Position: The methyl group at the 2nd position can be introduced through alkylation using methyl iodide.
Sulfonylation with p-Toluenesulfonyl Chloride: The final step involves the sulfonylation of the quinolone core with p-toluenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinolone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic catalysts.
Major Products
Oxidation: Quinolone derivatives with varying oxidation states.
Reduction: Dihydroquinolone derivatives.
Substitution: Quinolone derivatives with different substituents replacing the sulfonyl group.
Aplicaciones Científicas De Investigación
4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinolone derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics and antifungal agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The methoxy and sulfonyl groups enhance the compound’s binding affinity to the target enzymes, increasing its antibacterial efficacy.
Comparación Con Compuestos Similares
Similar Compounds
4(1H)-Quinolone: The parent compound without any substituents.
6-Methoxy-4(1H)-Quinolone: Lacks the methyl and sulfonyl groups.
2-Methyl-4(1H)-Quinolone: Lacks the methoxy and sulfonyl groups.
1-(p-Tolylsulfonyl)-4(1H)-Quinolone: Lacks the methoxy and methyl groups.
Uniqueness
4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- is unique due to the combination of its substituents, which confer enhanced antibacterial properties and specificity for bacterial enzymes. The presence of the methoxy group increases lipophilicity, improving cell membrane penetration, while the sulfonyl group enhances binding affinity to target enzymes.
Propiedades
Número CAS |
24310-39-2 |
|---|---|
Fórmula molecular |
C18H19NO4S |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
6-methoxy-2-methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C18H19NO4S/c1-12-4-7-15(8-5-12)24(21,22)19-13(2)10-18(20)16-11-14(23-3)6-9-17(16)19/h4-9,11,13H,10H2,1-3H3 |
Clave InChI |
CABMEFDWUZFZOG-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C2=C(N1S(=O)(=O)C3=CC=C(C=C3)C)C=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


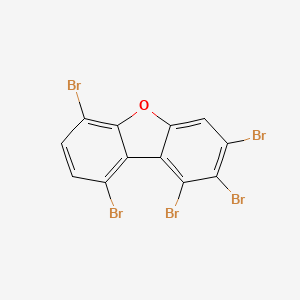

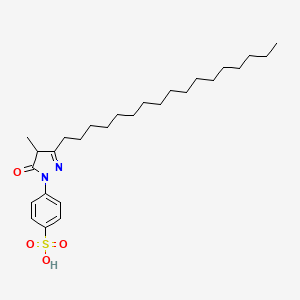
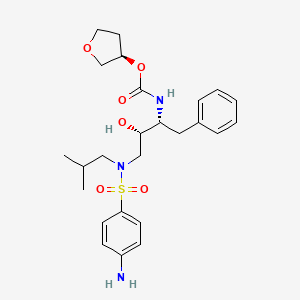
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-ethoxybenzamide](/img/structure/B15209172.png)

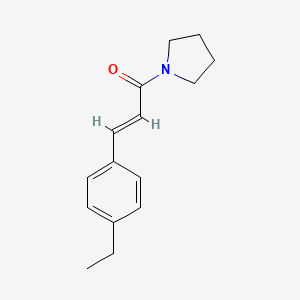
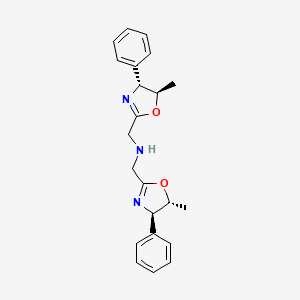
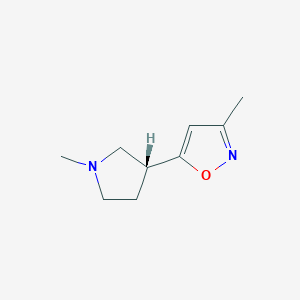
![3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde](/img/structure/B15209201.png)
